molecular formula C14H22O2 B1595954 2,6-Di-tert-butylhydroquinone CAS No. 2444-28-2

2,6-Di-tert-butylhydroquinone

Cat. No.: B1595954
CAS No.: 2444-28-2
M. Wt: 222.32 g/mol
InChI Key: JFGVTUJBHHZRAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2, 6-Di-tert-butyl-1, 4-benzenediol, also known as 25-ditertbutylhydroquinone, belongs to the class of organic compounds known as phenylpropanes. These are organic compounds containing a phenylpropane moiety. 2, 6-Di-tert-butyl-1, 4-benzenediol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 2, 6-di-tert-butyl-1, 4-benzenediol is primarily located in the membrane (predicted from logP). Outside of the human body, 2, 6-di-tert-butyl-1, 4-benzenediol can be found in tea. This makes 2, 6-di-tert-butyl-1, 4-benzenediol a potential biomarker for the consumption of this food product.

Mechanism of Action

Target of Action

2,6-Di-tert-butylhydroquinone, also known as tert-Butylhydroquinone, primarily targets the nuclear factor erythroid 2-related factor (Nrf2) and the sarcoplasmic reticulum (SR) Ca^2+ uptake . Nrf2 is a key regulator of the antioxidant response, which is crucial for cells to survive exposure to harmful conditions . The sarcoplasmic reticulum (SR) Ca^2+ uptake plays a significant role in muscle contraction and relaxation .

Mode of Action

This compound acts as an activator of Nrf2, enhancing antioxidant status by upregulating the Nrf2 gene and reducing nuclear factor kappa-B (NF-κB) activity . This results in decreased oxidative stress and inflammation . Additionally, it specifically inhibits the sarcoplasmic reticulum (SR) Ca^2+ uptake , which can affect muscle performance.

Biochemical Pathways

The action of this compound affects several biochemical pathways. By activating Nrf2, it influences the antioxidant response pathway, leading to the upregulation of various antioxidant genes . The inhibition of SR Ca^2+ uptake impacts the calcium signaling pathway, which plays a crucial role in muscle contraction .

Pharmacokinetics

Studies have shown that it can be absorbed and bio-transformed in the body . More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The activation of Nrf2 by this compound leads to enhanced antioxidant status, which can protect cells from damage caused by harmful conditions . The inhibition of SR Ca^2+ uptake can affect muscle performance .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it should be used only outdoors or in a well-ventilated area to avoid inhalation .

Biochemical Analysis

Biochemical Properties

2,6-Di-tert-butylhydroquinone is known to interact with various enzymes, proteins, and other biomolecules. It has been found to suppress processes that lead to neuroinflammation and oxidative stress . It is also known to inhibit the sarcoplasmic reticulum (SR) Ca 2+ uptake in the rat ventricle .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It can significantly increase cell density and the exposure of phosphatidylserine (PS) on cell membrane surfaces . It also decreases cellular glutathione (GSH) content without affecting cell lethality . In addition, it has been found to attenuate the production of oxidative products and inflammatory cytokines, increase GPx and SOD levels, decrease NF-κB, which protects against oxidative damage, and restore the antioxidant mechanism .

Molecular Mechanism

The molecular mechanism of action of this compound involves various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is a specialized nuclear factor erythroid 2-related factor (Nrf2) activator that decreases oxidative stress and enhances antioxidant status by upregulating the Nrf2 gene and reducing nuclear factor kappa-B (NF-κB) activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Depending on heating conditions, it presents sublimation at isothermal conditions or melting followed by evaporation under dynamic heating . From evaporation or sublimation, the same commercial polymorphic form is obtained .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in PQ-treated mice, pretreatment with 1% this compound significantly attenuated impairments in behavioral performance, decreased TH-positive neurons, and increased TUNEL-positive cells in the substantia nigra .

Metabolic Pathways

The metabolic pathways of this compound involve various enzymes and cofactors. Several oxidative metabolites have been detected, as well as glutathione, glucuronide, and sulfate conjugates .

Properties

IUPAC Name

2,6-ditert-butylbenzene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O2/c1-13(2,3)10-7-9(15)8-11(12(10)16)14(4,5)6/h7-8,15-16H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFGVTUJBHHZRAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5062423
Record name 1,4-Benzenediol, 2,6-bis(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5062423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2,6-Di-tert-butyl-1,4-benzenediol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040178
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2444-28-2
Record name 2,6-Di-tert-butylhydroquinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2444-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Di-tert-butylhydroquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002444282
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Benzenediol, 2,6-bis(1,1-dimethylethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,4-Benzenediol, 2,6-bis(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5062423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-di-tert-butylhydroquinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.710
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,6-DI-TERT-BUTYLHYDROQUINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RW7RBM89DC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2,6-Di-tert-butyl-1,4-benzenediol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040178
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

117 - 118 °C
Record name 2,6-Di-tert-butyl-1,4-benzenediol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040178
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

To 1.2 L of water, 223.2 g (1.09 mol) of sodium hydrosulfite, 1.0 L of cyclohexane, 200.0 g (908 mmol) of 2,6-di-tert-butyl-1,4-benzoquinone and 20.7 g (90.9 mmol) of benzyltriethylammonium chloride were added and the mixture was stirred for 1 hour at 40° C. The reaction mixture was subjected to liquid-liquid separation and the aqueous layer was discarded. The organic layer was washed with 400 mL of water to give a solution of 2,6-di-tert-butylhydroquinone in cyclohexane.
Name
Quantity
1.2 L
Type
reactant
Reaction Step One
Quantity
223.2 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
20.7 g
Type
catalyst
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of 2,6-di-tert.butyl-phenol (11 g, 53.3 mmol), hydrogen peroxide at 60% (8 ml) and hydrogen bromide (5 g, 61.7 mmol) in methanol (150 ml) is refluxed for 25 minutes. On concentrating the solution, 2,6-di-tert.butyl-1,4-benzoquinone (10.5 g, 89.4%) crystallizes. This product is hydrogenated, in methanol (110 ml), in autoclave, with Pd/C at 5% (0.12 g), under a hydrogen pressure of 10 kg/cm2, for 50 minutes, at 20° C. After the catalyst being filtered off, and solvent evaporation, 2,6-di-tert.butyl-hydroquinone is obtained with a yield of 97%.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Di-tert-butylhydroquinone
Reactant of Route 2
2,6-Di-tert-butylhydroquinone
Reactant of Route 3
Reactant of Route 3
2,6-Di-tert-butylhydroquinone
Reactant of Route 4
Reactant of Route 4
2,6-Di-tert-butylhydroquinone
Reactant of Route 5
Reactant of Route 5
2,6-Di-tert-butylhydroquinone
Reactant of Route 6
Reactant of Route 6
2,6-Di-tert-butylhydroquinone
Customer
Q & A

Q1: What is the mechanism behind the antioxidant activity of 2,6-Di-tert-butylhydroquinone?

A1: this compound (2,6-DTBHQ) exhibits antioxidant activity primarily through its ability to scavenge free radicals. This process involves the donation of a hydrogen atom from the hydroxyl group of 2,6-DTBHQ to the free radical, effectively neutralizing it and preventing further oxidative damage. A key reaction in this process is the interaction of the resulting phenoxy radical with oxygen. [, ]

Q2: How does the metabolism of this compound differ from its analog, Butylated hydroxytoluene (BHT)?

A2: While both 2,6-DTBHQ and BHT are antioxidants, their metabolic pathways differ. BHT is primarily metabolized to 3,5-di-tert-butyl-4-hydroxybenzoic acid (BHT-acid). Interestingly, BHT-acid can be further metabolized to 2,6-di-tert-butylphenol (DBP), which can then be converted to 2,6-DTBHQ and 2,6-di-tert-butyl-p-benzoquinone (BBQ). This metabolic route through DBP leads to a significantly higher excretion rate of 2,6-DTBHQ glucuronide compared to direct BHT administration. []

Q3: What unique reactions occur during the oxidation of this compound and its related compounds?

A3: The oxidation of 2,6-DTBHQ and its analogs can lead to interesting transformations. For instance, the oxidation of 3,6-di-tert-butylpyrocatechol, a structural isomer of 2,6-DTBHQ, results in the formation of 3,6-di-tert-butyl-2-hydroxy-para-benzoquinone. [] This highlights how subtle structural differences can significantly impact the oxidation products. Additionally, the oxidation of 2,6-DTBHQ itself, whether in solution or adsorbed on silica gel, is significantly influenced by the presence of oxygen. [, ]

Q4: Are there any studies investigating the potential lifespan-extending effects of this compound?

A4: Research in C. elegans has shown that 2,5-Di-tert-butylhydroquinone (2,5-DTBHQ), an isomer of 2,6-DTBHQ, can extend lifespan. This effect is attributed to its ability to inhibit the sarco-endoplasmic reticulum Ca2+-ATPase (SERCA), suggesting a link between calcium signaling and aging. While 2,6-DTBHQ was used as a negative control in this study, it did show a small but statistically significant increase in C. elegans lifespan, possibly due to its inherent antioxidant properties. []

Q5: What are the implications of this compound's interaction with oxygen for its use as an antioxidant?

A5: The interaction of 2,6-DTBHQ with oxygen plays a crucial role in its overall consumption, both in solution and when incorporated into materials like polypropylene. This interaction contributes significantly to the depletion of the antioxidant, impacting its long-term effectiveness. Understanding the kinetics of this reaction is essential for predicting the lifespan of 2,6-DTBHQ as an antioxidant in various applications. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.